molecular formula C14H14N4S2 B5800785 4'-methyl-N~2~-(2-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine

4'-methyl-N~2~-(2-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No. B5800785
M. Wt: 302.4 g/mol
InChI Key: IFMHHOZFCZIWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-methyl-N~2~-(2-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine, commonly known as MMB-THJ-018, is a synthetic cannabinoid that belongs to the thiazole class of compounds. It is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-CHMINACA. MMB-THJ-018 has gained popularity as a research chemical due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of MMB-THJ-018 involves binding to the CB1 and CB2 receptors in the body. This leads to the activation of various signaling pathways that are responsible for the effects of cannabinoids. MMB-THJ-018 has been shown to have a similar mechanism of action to other synthetic cannabinoids, but with a higher affinity for the CB1 receptor.
Biochemical and Physiological Effects:
MMB-THJ-018 has been shown to have a range of biochemical and physiological effects. It has been found to induce hypothermia, decrease locomotor activity, and produce analgesia in animal models. It has also been shown to have anxiolytic and antidepressant-like effects. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using MMB-THJ-018 in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the function of these receptors and the effects of cannabinoids in the body. However, the use of MMB-THJ-018 in lab experiments is limited by its potential toxicity and the potential for abuse. Researchers must take precautions to ensure the safe handling and storage of the compound.

Future Directions

There are several future directions for research on MMB-THJ-018. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body. Additionally, researchers may investigate the potential therapeutic applications of MMB-THJ-018 and other synthetic cannabinoids in the treatment of various medical conditions.

Synthesis Methods

The synthesis of MMB-THJ-018 involves the reaction of 2-aminothiazole with 2-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis of MMB-THJ-018 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

MMB-THJ-018 has been used in scientific research to study the cannabinoid receptor system. It acts as a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids in the body. MMB-THJ-018 has been shown to have a high affinity for both receptors, making it a valuable tool for studying their function.

properties

IUPAC Name

4-methyl-5-[2-(2-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c1-8-5-3-4-6-10(8)17-14-18-11(7-19-14)12-9(2)16-13(15)20-12/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMHHOZFCZIWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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